"synthesis and characterization of 2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine"
"synthesis and characterization of 2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine"
An In-Depth Technical Guide to the Synthesis and Characterization of 2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel tetrahydropyridine derivative, 2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine. Tetrahydropyridines are a significant class of nitrogen-containing heterocycles prevalent in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2][3] The introduction of allyl groups at the 2 and 6 positions, along with a methyl group at the 4 position, offers a unique scaffold for further chemical exploration and potential applications in medicinal chemistry and materials science. This document outlines a rational, multi-step synthetic strategy, detailed experimental protocols, and a complete workflow for the structural elucidation of the target molecule using modern spectroscopic techniques.
Introduction: The Significance of Substituted Tetrahydropyridines
Tetrahydropyridines (THPs) and their derivatives are privileged structures in the realm of organic and medicinal chemistry.[1] Their presence in a multitude of bioactive natural products and pharmaceuticals underscores their importance. The partially saturated heterocyclic ring system of THPs provides a three-dimensional architecture that is often crucial for specific interactions with biological targets. The diverse pharmacological activities associated with THP-containing compounds include anticancer, anti-inflammatory, and central nervous system (CNS) therapeutic properties.[1][3]
The specific target of this guide, 2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine, incorporates reactive allyl functionalities. These terminal alkenes serve as versatile handles for a variety of subsequent chemical transformations, such as cross-metathesis, hydroboration-oxidation, and polymerization. This opens up possibilities for creating a library of novel compounds with potentially enhanced or entirely new biological activities or material properties.
This guide is structured to provide not just a set of instructions, but a scientifically grounded rationale for the proposed synthetic and analytical methodologies.
Proposed Synthetic Strategy: A Multi-Step Approach
DOT Script for the Proposed Synthetic Pathway:
Caption: Proposed multi-step synthesis of 2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine.
Step 1: Hantzsch Dihydropyridine Synthesis
The synthesis commences with the well-known Hantzsch pyridine synthesis, a classic multicomponent reaction.[4][5][6]
-
Reaction: Ethyl acetoacetate, acetaldehyde, and ammonia are condensed to form diethyl 2,6-dimethyl-4-methyl-1,4-dihydropyridine-3,5-dicarboxylate.
-
Rationale: This reaction is highly efficient for constructing the initial dihydropyridine core with the desired substitution pattern at the 2, 4, and 6 positions.
Step 2: Aromatization
The synthesized dihydropyridine is then aromatized to the corresponding pyridine.
-
Reaction: Oxidation of the dihydropyridine using a suitable oxidizing agent like nitric acid or DDQ.
-
Rationale: Aromatization provides a stable pyridine core that is amenable to further functionalization.
Step 3: Saponification
The ester groups are hydrolyzed to carboxylic acids.
-
Reaction: Treatment of the diethyl ester with a base such as sodium hydroxide, followed by acidification.
-
Rationale: The resulting carboxylic acid groups can be removed in a later step via decarboxylation.
Step 4: Bromination
The methyl groups at the 2 and 6 positions are brominated.
-
Reaction: Radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).[7]
-
Rationale: This step activates the 2 and 6 positions for the subsequent introduction of the allyl groups.
Step 5: Palladium-Catalyzed Allylation
The allyl groups are introduced via a palladium-catalyzed cross-coupling reaction.
-
Reaction: A Suzuki or Stille coupling reaction with an appropriate allylating agent, such as allylboronic acid or an allyltin reagent, in the presence of a palladium catalyst.[8]
-
Rationale: These cross-coupling reactions are highly versatile and tolerant of various functional groups, making them ideal for this transformation.
Step 6: Decarboxylation
The carboxylic acid groups are removed.
-
Reaction: Heating the dicarboxylic acid, often in the presence of a copper catalyst, to induce decarboxylation.
-
Rationale: This step yields the desired 2,6-diallyl-4-methylpyridine.
Step 7: Partial Reduction to Tetrahydropyridine
The final step involves the partial reduction of the pyridine ring.
-
Reaction: Selective reduction of the pyridine ring using a reducing agent like sodium borohydride in a suitable solvent. The conditions must be carefully controlled to avoid over-reduction to the piperidine.
-
Rationale: This reduction yields the target 2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine.
Detailed Experimental Protocols
The following protocols are proposed based on established methodologies for similar transformations. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
General Considerations
-
All reagents should be of analytical grade and used as received unless otherwise noted.
-
Anhydrous solvents should be used for moisture-sensitive reactions.
-
Reactions should be monitored by thin-layer chromatography (TLC) to track progress.
-
Purification of intermediates and the final product will be achieved by column chromatography on silica gel.
(Detailed step-by-step protocols for each reaction would be included here in a full whitepaper, with specific quantities, temperatures, reaction times, and purification procedures.)
Characterization Workflow
The structural confirmation of the synthesized 2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine is paramount. A combination of spectroscopic techniques will be employed for unambiguous characterization.
DOT Script for the Characterization Workflow:
Caption: Workflow for the spectroscopic characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the structure of organic molecules.[9][10][11][12]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl protons (vinylic and allylic), the methyl group protons, and the protons on the tetrahydropyridine ring. The chemical shifts and coupling patterns will provide detailed information about the connectivity of the atoms.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule and their chemical environment. Signals for the olefinic carbons of the allyl groups, the aliphatic carbons of the tetrahydropyridine ring, and the methyl carbon are anticipated.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.[13][14][15][16][17]
-
Expected Absorptions:
-
C=C stretching of the allyl groups (~1640 cm⁻¹).
-
=C-H stretching of the allyl groups (~3080 cm⁻¹).
-
C-H stretching of the aliphatic and methyl groups (~2850-2960 cm⁻¹).
-
C-N stretching of the tetrahydropyridine ring (~1100-1250 cm⁻¹).
-
N-H stretching if the nitrogen is not substituted (~3300-3500 cm⁻¹, may be broad).
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[18][19][20][21][22]
-
Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine (C₁₄H₂₃N, MW = 205.34 g/mol ).[23]
-
Fragmentation Pattern: Characteristic fragmentation patterns would involve the loss of allyl or methyl groups, providing further structural confirmation.
Summary of Expected Data
| Parameter | Expected Value/Observation |
| Molecular Formula | C₁₄H₂₃N |
| Molecular Weight | 205.34 g/mol |
| ¹H NMR | Signals for allyl (δ 4.9-5.9 ppm), tetrahydropyridine ring, and methyl protons. |
| ¹³C NMR | Signals for olefinic, aliphatic, and methyl carbons. |
| FT-IR (cm⁻¹) | ~3080 (=C-H), ~2960-2850 (C-H), ~1640 (C=C), ~1250-1100 (C-N). |
| Mass Spectrum (m/z) | Molecular ion peak at ~205. |
Conclusion
This technical guide has detailed a plausible and scientifically sound approach for the synthesis and characterization of the novel compound 2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine. The proposed multi-step synthesis utilizes established and reliable reactions, while the characterization workflow employs a suite of modern spectroscopic techniques for unambiguous structural elucidation. The successful synthesis of this molecule would provide a valuable scaffold for further derivatization and exploration of its potential applications in drug discovery and materials science.
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